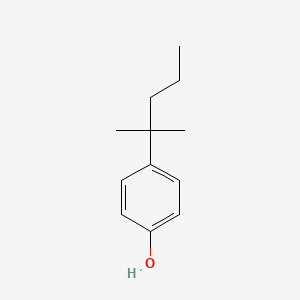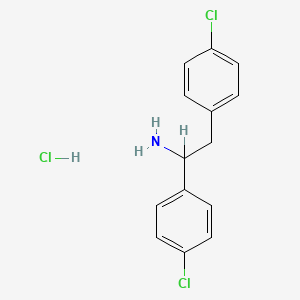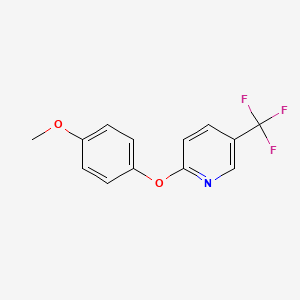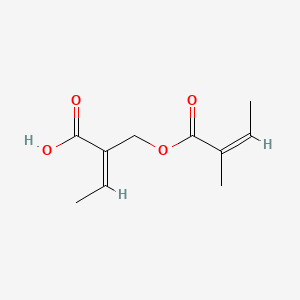![molecular formula C13H20N2O2 B1659967 tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate CAS No. 697306-52-8](/img/structure/B1659967.png)
tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate
Overview
Description
tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in medical, environmental, and industrial research due to its unique properties. Carbamates are useful protecting groups for amines, which can be installed and removed under relatively mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylamino)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction conditions are mild and the reaction time is relatively short .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, catalytic hydrogenation for removal of the benzyl group, and various bases and solvents for facilitating the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection with trifluoroacetic acid results in the removal of the tert-butyl group, yielding the free amine .
Scientific Research Applications
tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate involves its role as a protecting group for amines. It can be installed and removed under mild conditions, making it useful in various synthetic processes. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Tert-butyl carbamate: Used as a protecting group for amines.
3-(methylamino)benzyl chloride: A precursor in the synthesis of tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate.
Uniqueness
This compound is unique due to its specific structure and properties, which make it particularly useful in protecting amines during synthetic processes. Its ability to be installed and removed under mild conditions sets it apart from other protecting groups .
Properties
IUPAC Name |
tert-butyl N-[[3-(methylamino)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-6-5-7-11(8-10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXWQYJMRPGKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185622 | |
| Record name | 1,1-Dimethylethyl N-[[3-(methylamino)phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697306-52-8 | |
| Record name | 1,1-Dimethylethyl N-[[3-(methylamino)phenyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697306-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[3-(methylamino)phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1659887.png)



![Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1659892.png)

![5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1659897.png)
![ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B1659899.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B1659901.png)



